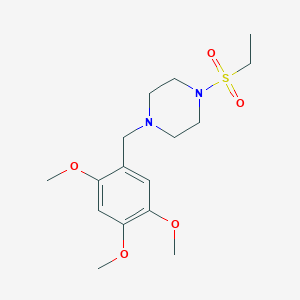![molecular formula C11H10N6OS B10881698 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE is a complex organic compound that features a benzotriazole moiety linked to a triazine ring via a sulfanyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE can undergo various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzotriazole moiety .
Aplicaciones Científicas De Investigación
3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The compound’s unique structure allows it to engage in various molecular interactions, making it a versatile tool in research .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler analog that lacks the triazine ring and sulfanyl linkage.
6-Methyl-1,2,4-Triazin-5(4H)-one: A triazine derivative without the benzotriazole moiety.
Benzotriazol-1-ylmethyl derivatives: Compounds with similar benzotriazole linkages but different substituents.
Uniqueness
3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE is unique due to its combined benzotriazole and triazine structures, linked by a sulfanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C11H10N6OS |
|---|---|
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-ylmethylsulfanyl)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10N6OS/c1-7-10(18)12-11(15-13-7)19-6-17-9-5-3-2-4-8(9)14-16-17/h2-5H,6H2,1H3,(H,12,15,18) |
Clave InChI |
SWVPXHWFYHKGDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(NC1=O)SCN2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)


methanone](/img/structure/B10881634.png)
![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881641.png)

![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)
![N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B10881664.png)
methanone](/img/structure/B10881668.png)
![5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)


